Cas no 1206987-12-3 (2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide)

2-(2-Fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a fluorinated acetamide derivative featuring a thiazole moiety, which may confer unique physicochemical and biological properties. The compound’s structure combines a 2-fluorophenoxy group with a 3-methylthiazol-5-yl substituent, suggesting potential utility in medicinal chemistry or agrochemical applications. Its fluorine atom enhances metabolic stability and lipophilicity, while the thiazole ring may contribute to binding interactions in target systems. This compound could serve as an intermediate in synthesizing more complex molecules or as a scaffold for investigating structure-activity relationships. Its well-defined molecular architecture allows for precise modifications, making it a candidate for specialized research in drug discovery or material science.
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide structure
1206987-12-3 structure
商品名:2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
CAS番号:1206987-12-3
MF:C12H11FN2O2S
メガワット:266.291344881058
CID:6483595

2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
    • インチ: 1S/C12H11FN2O2S/c1-8-6-12(18-15-8)14-11(16)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,16)
    • InChIKey: IBDNJCUJMIKQCI-UHFFFAOYSA-N
    • ほほえんだ: C(NC1SN=C(C)C=1)(=O)COC1=CC=CC=C1F

2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5871-3508-2μmol
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
2μmol
$85.5 2023-09-09
Life Chemicals
F5871-3508-5μmol
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
5μmol
$94.5 2023-09-09
Life Chemicals
F5871-3508-5mg
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
5mg
$103.5 2023-09-09
Life Chemicals
F5871-3508-30mg
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
30mg
$178.5 2023-09-09
Life Chemicals
F5871-3508-4mg
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
4mg
$99.0 2023-09-09
Life Chemicals
F5871-3508-20mg
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
20mg
$148.5 2023-09-09
Life Chemicals
F5871-3508-25mg
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
25mg
$163.5 2023-09-09
Life Chemicals
F5871-3508-20μmol
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
20μmol
$118.5 2023-09-09
Life Chemicals
F5871-3508-10μmol
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
10μmol
$103.5 2023-09-09
Life Chemicals
F5871-3508-75mg
2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
1206987-12-3
75mg
$312.0 2023-09-09

2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide 関連文献

2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamideに関する追加情報

Introduction to 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS No: 1206987-12-3)

2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1206987-12-3, represents a fascinating intersection of fluorinated aromatic systems and heterocyclic scaffolds, which are widely recognized for their potential in modulating biological pathways. The structural features of this molecule, particularly the presence of a fluorophenoxyl group and a 3-methylthiazole moiety, contribute to its unique chemical properties and biological activities, making it a subject of intense study in drug discovery initiatives.

The fluorophenoxyl group is a key structural element that imparts specific electronic and steric properties to the molecule. Fluoro substitution in aromatic compounds is well-documented for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In the context of 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, the fluorine atom at the para position relative to the hydroxyl group in the phenoxyl ring likely contributes to increased lipophilicity and reduced susceptibility to enzymatic degradation. This characteristic is particularly valuable in pharmaceutical applications where prolonged half-life and efficient absorption are desired.

Complementing the fluorophenoxyl group is the 3-methylthiazole moiety, a heterocyclic ring system that has been extensively explored for its pharmacological significance. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The 3-methyl substitution on the thiazole ring further fine-tunes its reactivity and interaction with biological targets. This structural motif is frequently incorporated into drug candidates due to its ability to engage with various enzymes and receptors, thereby modulating cellular processes.

The amide functional group in 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide serves as a critical pharmacophore, facilitating hydrogen bonding interactions with biological targets. The acetylamide linkage not only provides structural stability but also allows for further derivatization, enabling chemists to optimize potency and selectivity. The combination of these structural elements—fluorophenoxyl, 3-methylthiazole, and amide—creates a molecular framework that is well-suited for exploring novel therapeutic interventions.

Recent advancements in computational chemistry and high-throughput screening have positioned compounds like 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide as promising candidates for further investigation. Researchers are leveraging machine learning algorithms to predict potential binding affinities and pharmacokinetic profiles, streamlining the drug discovery process. The molecular structure of this compound suggests potential interactions with enzymes such as kinases and proteases, which are pivotal in numerous disease pathways. By targeting these enzymes, 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide may offer therapeutic benefits in conditions ranging from cancer to inflammatory disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic aromatic substitution for introducing the fluorophenoxyl group, condensation reactions for forming the amide bond, and cyclization processes for constructing the thiazole ring. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical studies.

In preclinical research, 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide has been evaluated for its potential effects on various biological pathways. Initial studies indicate that this compound exhibits moderate activity against certain kinases, suggesting its utility as an inhibitor or modulator in oncology research. Additionally, its interaction with inflammatory pathways has been explored, with promising results in reducing pro-inflammatory cytokine production in cell-based assays. These findings underscore the compound's versatility and highlight its potential as a lead molecule for further development.

The pharmacokinetic profile of 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is another critical aspect that has been scrutinized during its development. Studies have shown that this compound demonstrates reasonable oral bioavailability and moderate tissue distribution upon administration. The presence of the fluorophenoxyl group likely contributes to its solubility and permeability across biological membranes, while the amide linkage enhances metabolic stability. These characteristics are essential for ensuring effective delivery to target sites within the body.

Future directions in the study of 2-(2-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide include exploring its mechanism of action in greater detail and conducting more extensive preclinical trials to assess safety and efficacy. Researchers are also investigating analogs of this compound with modified substituents to enhance potency or reduce side effects. By leveraging structural biology techniques such as X-ray crystallography or cryo-electron microscopy, scientists aim to elucidate how this molecule interacts with its biological targets at an atomic level.

The integration of experimental data with computational modeling represents another frontier in understanding the behavior of compounds like 1206987-12-3. By combining traditional wet-lab techniques with cutting-edge computational tools, researchers can accelerate the discovery process and identify novel therapeutic agents more efficiently. This interdisciplinary approach is particularly valuable in addressing complex diseases that require multifaceted treatment strategies.

In conclusion, 1206987-12-3 1206987_12_3 1206987_12_3 1206987_12_3 1206987_12_3 1206987_12_3 1206987_12_3 1206987_12_3 1206987_12_3 1206987_12_3 _has emerged as a significant compound in pharmaceutical research due to its unique structural features and promising biological activities._ _The combination of a _fluorophenoxyl group_, _a _methylthiazole moiety_, _and an amide functional group creates a versatile scaffold that holds promise for addressing various therapeutic challenges._ _Further exploration into its mechanism of action,_ _pharmacokinetic properties,_ _and potential clinical applications will undoubtedly contribute valuable insights into future drug development efforts._

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